3-Chloro-6-(1-ethoxyvinyl)pyridazine chemical properties
3-Chloro-6-(1-ethoxyvinyl)pyridazine chemical properties
An In-Depth Technical Guide to 3-Chloro-6-(1-ethoxyvinyl)pyridazine: Properties, Reactivity, and Applications in Synthetic Chemistry
Introduction
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, characterized by an electron-deficient nature, make it a versatile building block for the synthesis of a wide array of functionalized molecules.[3] Among the diverse range of pyridazine derivatives, 3-Chloro-6-(1-ethoxyvinyl)pyridazine has emerged as a particularly valuable intermediate. Its bifunctional nature, featuring a reactive chlorine atom amenable to cross-coupling reactions and an ethoxyvinyl group that serves as a masked acetyl moiety, provides synthetic chemists with a powerful tool for molecular elaboration.
This technical guide offers a comprehensive overview of the chemical properties, reactivity, and synthetic utility of 3-Chloro-6-(1-ethoxyvinyl)pyridazine, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
3-Chloro-6-(1-ethoxyvinyl)pyridazine is a stable, yet reactive, organic compound typically supplied as a solid with a purity of around 95%, often stabilized with TBC (tert-butylcatechol).[4] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 479628-47-2 | [4][5][6] |
| Molecular Formula | C₈H₉ClN₂O | [4][5] |
| Molecular Weight | 184.62 g/mol | [4][5] |
| Boiling Point (Predicted) | 334.1 ± 32.0 °C | [6] |
| Density (Predicted) | 1.179 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 1.50 ± 0.10 | [6] |
| SMILES | CCOC(=C)C1=NN=C(C=C1)Cl | [5] |
| InChI Key | Not available in search results |
Synthesis and Reactivity Profile
The strategic value of 3-Chloro-6-(1-ethoxyvinyl)pyridazine lies in its distinct reactive sites, which can be addressed selectively to build molecular complexity.
Synthesis
The most common laboratory-scale synthesis of this compound involves a Stille cross-coupling reaction. This method leverages the reaction between a dihalopyridazine and an organotin reagent.
Synthetic Pathway: The primary route involves the coupling of 3,6-Dichloropyridazine with Tributyl(1-ethoxyvinyl)tin, typically catalyzed by a palladium complex.
Caption: Stille coupling synthesis of the target compound.
Reactivity Analysis
The molecule possesses two primary centers for reactivity: the C-Cl bond at the 3-position and the ethoxyvinyl group at the 6-position.
1. Reactions at the C-Cl Bond: Cross-Coupling
The chlorine atom on the electron-deficient pyridazine ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl substituents. The Suzuki-Miyaura coupling is a particularly powerful and widely used transformation for this purpose.[7][8][9]
Expert Insight: The C-Cl bond on a pyridazine ring is less reactive than a corresponding C-Br or C-I bond.[10] Therefore, successful Suzuki coupling often requires more sophisticated catalytic systems. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential.[10] These ligands facilitate the challenging oxidative addition step of the palladium catalyst to the C-Cl bond, which is often the rate-limiting step of the catalytic cycle.[10] A relatively strong base, such as cesium carbonate or potassium phosphate, is also crucial for activating the boronic acid partner for efficient transmetalation.[10]
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on established methods for similar chloro-heterocycles.[7][10]
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add 3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv) to an oven-dried reaction vial.
-
Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (1.5 mol%), and the phosphine ligand, such as XPhos (3 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane to the vial.
-
Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
2. Reactions of the Ethoxyvinyl Group: Hydrolysis
The ethoxyvinyl group is a stable and convenient synthon for an acetyl group. Under acidic aqueous conditions, it readily undergoes hydrolysis to yield the corresponding ketone, 3-chloro-6-acetylpyridazine. This transformation unlocks a different set of synthetic possibilities, as the resulting ketone can be further modified through reactions such as aldol condensations, reductions, or reductive aminations.
Caption: Hydrolysis of the ethoxyvinyl group.
Application in Drug Discovery
Pyridazine derivatives are prevalent in a variety of medicinal agents, acting as antihypertensives, anticancer agents, and antibacterials.[1][11][12] The utility of 3-Chloro-6-(1-ethoxyvinyl)pyridazine lies in its capacity to serve as a versatile scaffold for generating libraries of novel compounds for biological screening.
The typical workflow involves an initial cross-coupling reaction at the chloro position to introduce diversity, followed by modification of the acetyl group (unmasked from the ethoxyvinyl moiety) to explore different pharmacophores. This dual-handle approach is highly efficient in navigating chemical space to identify lead compounds.
Caption: Use as a scaffold in discovery chemistry.
Analytical Characterization
The identity and purity of 3-Chloro-6-(1-ethoxyvinyl)pyridazine are typically confirmed using a combination of spectroscopic and chromatographic methods.[13][14][15]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet), vinyl protons (two singlets or doublets), and pyridazine ring protons (two doublets). |
| ¹³C NMR | Resonances for the pyridazine ring carbons (with the carbon bearing the chlorine shifted downfield), the vinyl carbons, and the ethoxy carbons. |
| Mass Spec (MS) | A molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of M⁺, confirming the presence of a single chlorine atom. |
| Infrared (IR) | Characteristic C=C stretching vibrations for the vinyl group and aromatic ring, C-O stretching for the ether linkage, and C-Cl stretching. |
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential.
-
Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: Recommended precautions include avoiding inhalation of dust/fumes (P261), avoiding contact with skin and eyes (P262), and using personal protective equipment such as gloves and safety glasses (P280).[5]
-
Storage: For optimal stability, 3-Chloro-6-(1-ethoxyvinyl)pyridazine should be stored in an inert atmosphere (nitrogen or argon) at 2-8°C.[4][5][6]
Conclusion
3-Chloro-6-(1-ethoxyvinyl)pyridazine is a high-value synthetic intermediate that offers a robust platform for the synthesis of complex substituted pyridazines. Its well-defined reactive sites allow for sequential, controlled modifications, making it an ideal scaffold for building compound libraries in drug discovery and a versatile building block for targeted organic synthesis. A thorough understanding of its reactivity, particularly the nuances of activating its C-Cl bond for cross-coupling, is key to leveraging its full synthetic potential.
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